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Compound of Interest

Compound Name: Cyano radical

Cat. No.: B1235096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cyano radical (CN), a highly reactive and ubiquitous molecule, plays a crucial role in a

variety of chemical environments, from the interstellar medium to combustion processes and

potentially in biological systems. A thorough understanding of its thermodynamic properties is

fundamental to elucidating its reaction mechanisms and predicting its behavior. This technical

guide provides a comprehensive overview of the core thermodynamic properties of the CN

radical, details the experimental protocols used for their determination, and visualizes key

reaction pathways.

Core Thermodynamic Properties
The thermodynamic stability and reactivity of the CN radical are dictated by its fundamental

thermodynamic parameters. These values are essential for kinetic and equilibrium calculations

in complex chemical systems.

Data Presentation
The following table summarizes the key quantitative thermodynamic data for the CN radical in

the gas phase at standard conditions (298.15 K and 1 bar).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1235096?utm_src=pdf-interest
https://www.benchchem.com/product/b1235096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermodynami
c Property

Symbol Value Units Reference(s)

Standard

Enthalpy of

Formation

ΔHf° 435.14 kJ/mol [1]

Standard Molar

Entropy
S° 202.64 J/(mol·K) [1]

Standard Gibbs

Free Energy of

Formation

ΔGf°
414.98

(calculated)
kJ/mol

Heat Capacity at

Constant

Pressure

Cp

See Shomate

Equation

parameters

below

J/(mol·K) [1]

Calculation of Standard Gibbs Free Energy of Formation (ΔGf°):

The standard Gibbs free energy of formation was calculated using the following equation[2][3]

[4]:

ΔGf° = ΔHf° - TΔS°

Where:

ΔHf° is the standard enthalpy of formation of the CN radical.

T is the standard temperature (298.15 K).

ΔS° is the standard molar entropy, calculated from the standard molar entropies of the

constituent elements in their standard states (Graphite and N2 gas). The standard entropy

change for the formation reaction C(graphite) + 0.5 N2(g) → CN(g) is calculated as: ΔS°f =

S°(CN) - [S°(C, graphite) + 0.5 * S°(N2)] ΔS°f = 202.64 J/(mol·K) - [5.74 J/(mol·K) + 0.5 *

191.61 J/(mol·K)] = 101.095 J/(mol·K)

ΔGf° = 435.14 kJ/mol - (298.15 K * 0.101095 kJ/(mol·K)) = 405.0 kJ/mol
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Shomate Equation for Heat Capacity (Cp):

The heat capacity of the CN radical as a function of temperature can be calculated using the

Shomate equation[1]:

Cp(t) = A + Bt + Ct2 + D*t3 + E/t2

where t = temperature (K) / 1000. The coefficients for the CN radical are provided in the table

below[1]:

Temperatur
e Range (K)

A B C D E

298 - 1100 26.32878 3.322704 8.590883 -4.875490 0.107055

1100 - 6000 21.01661 9.770603 -1.022633 0.013773 4.541439

Experimental Protocols
The determination of the thermodynamic properties of a transient species like the CN radical

requires sophisticated experimental techniques. The following sections detail the

methodologies for key experiments.

Laser-Induced Fluorescence (LIF) Spectroscopy for
Spectroscopic Constants and State Distributions
Laser-induced fluorescence is a highly sensitive and selective method used to probe the

electronic structure of molecules and radicals, providing data necessary for the calculation of

thermodynamic properties from statistical mechanics.

Methodology:

Radical Generation: CN radicals are typically produced in a flow-through reactor or a pulsed

photolysis system. A common precursor is cyanogen (C2N2) or cyanogen bromide (BrCN),

which is photolyzed using a pulsed UV laser (e.g., an excimer laser at 193 nm or 248 nm)[5]

[6]. The precursor is seeded in an inert carrier gas, such as argon or helium, at low pressure.
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Excitation: A tunable pulsed dye laser is used to excite the CN radicals from their ground

electronic state (X2Σ+) to an excited electronic state (e.g., the B2Σ+ state)[7]. The laser

wavelength is scanned across the absorption bands of the radical.

Fluorescence Detection: As the excited radicals relax back to the ground state, they emit

fluorescence. This fluorescence is collected at a right angle to the laser beam using a lens

system and focused onto the entrance slit of a monochromator or through a bandpass filter

to isolate the fluorescence signal from scattered laser light and other emissions. A

photomultiplier tube (PMT) is used to detect the fluorescence signal[7].

Signal Processing: The signal from the PMT is processed using a boxcar averager or a

digital oscilloscope to improve the signal-to-noise ratio. The time evolution of the

fluorescence signal can also be recorded to determine the lifetime of the excited state.

Data Analysis: The resulting LIF spectrum consists of a series of peaks corresponding to

different rovibronic transitions. By analyzing the positions and intensities of these peaks,

spectroscopic constants such as rotational constants (B), vibrational frequencies (ωe), and

electronic term energies (Te) can be determined. These constants are then used in statistical

mechanics calculations to derive thermodynamic properties like entropy and heat capacity.

Photoelectron Spectroscopy for Electron Affinity and
Thermochemical Data
Photoelectron spectroscopy provides a direct measurement of the electron affinity of a radical,

which is a key value in thermochemical cycles for determining bond dissociation energies and

enthalpies of formation.

Methodology:

Anion Generation: A precursor gas containing the cyano group (e.g., acetonitrile, CH3CN) is

introduced into a pulsed supersonic expansion. An electrical discharge or electron impact

within the expansion generates the cyanide anion (CN-)[8].

Ion Trapping and Mass Selection: The generated anions are guided into a time-of-flight

(TOF) mass spectrometer, where they are trapped and mass-selected to isolate the CN-

ions[8].
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Photodetachment: The mass-selected CN- anions are intersected by a fixed-frequency

pulsed laser beam (e.g., the second or third harmonic of a Nd:YAG laser)[8]. The laser

photon energy is sufficient to detach an electron from the anion, producing a neutral CN

radical and a free electron.

Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured

using a magnetic-bottle electron spectrometer or a velocity-map imaging (VMI) spectrometer.

Data Analysis: The electron binding energy is calculated by subtracting the measured kinetic

energy of the electron from the photon energy of the laser. The resulting photoelectron

spectrum shows peaks corresponding to transitions from the ground state of the anion to the

ground and excited vibrational states of the neutral radical. The energy of the transition to the

vibrational ground state of the neutral radical gives the adiabatic electron affinity (EA) of the

CN radical. This EA value can be used in thermochemical cycles, such as the following, to

determine bond dissociation energies (BDE): BDE(H-CN) = ΔacidH(HCN) - EA(CN) + IP(H)

where ΔacidH is the gas-phase acidity and IP is the ionization potential.

Mass Spectrometry for Enthalpy of Formation
Mass spectrometric techniques, particularly those involving photoionization or dissociative

electron attachment, are powerful tools for determining the enthalpy of formation of radicals.

Methodology:

Radical Generation: CN radicals are produced in a high-temperature effusive source or a

flow tube reactor. For instance, heating a mixture of graphite and nitrogen gas can produce a

vapor containing CN radicals.

Ionization: The gas stream containing the CN radicals is introduced into the ionization region

of a mass spectrometer. Ionization is typically achieved through electron impact or

photoionization using a tunable vacuum ultraviolet (VUV) light source, such as a synchrotron

or a discharge lamp.

Mass Analysis: The resulting ions are mass-analyzed using a quadrupole or time-of-flight

mass spectrometer to separate the CN+ ions from other species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/229549598_Determination_of_bond_dissociation_energies_using_mass_spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Appearance Energy Measurement: The ion signal for CN+ is monitored as a function of the

electron or photon energy. The minimum energy required to produce the CN+ ion from the

CN radical is the ionization energy of CN. To determine the enthalpy of formation, a

precursor molecule like cyanogen (C2N2) can be used. The appearance energy (AE) for the

formation of CN+ from the dissociative ionization of C2N2 is measured: C2N2 + hν → CN+ +

CN + e-

Data Analysis: The enthalpy of formation of the CN radical can be calculated using the

following relationship: AE(CN+ from C2N2) = ΔHf°(CN+) + ΔHf°(CN) - ΔHf°(C2N2) By

combining this with the ionization energy of CN (which gives ΔHf°(CN+) = ΔHf°(CN) +

IE(CN)), the enthalpy of formation of the CN radical can be determined.

Mandatory Visualizations
The following diagrams illustrate key reaction pathways involving the CN radical, rendered

using the DOT language for Graphviz.

Reaction Pathways in Astrochemistry
In the cold, dense environments of the interstellar medium, the CN radical is a key participant in

the formation of more complex organic molecules.
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Astrochemical reaction pathways involving the CN radical.

Reaction Pathways in Combustion Chemistry
In high-temperature combustion environments, the CN radical is an important intermediate in

the formation and destruction of nitrogen oxides (NOx).
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Key combustion reaction pathways involving the CN radical.

Experimental Workflow for Laser-Induced Fluorescence
This diagram outlines the general workflow for determining spectroscopic properties of the CN

radical using Laser-Induced Fluorescence.
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Workflow for LIF spectroscopy of the CN radical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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